molecular formula C9H8BrN B8779688 7-Bromo-3,4-dihydroisoquinoline CAS No. 17680-54-5

7-Bromo-3,4-dihydroisoquinoline

Cat. No.: B8779688
CAS No.: 17680-54-5
M. Wt: 210.07 g/mol
InChI Key: YQQLGLRTMLGKDQ-UHFFFAOYSA-N
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Description

7-Bromo-3,4-dihydroisoquinoline is a useful research compound. Its molecular formula is C9H8BrN and its molecular weight is 210.07 g/mol. The purity is usually 95%.
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Properties

CAS No.

17680-54-5

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

IUPAC Name

7-bromo-3,4-dihydroisoquinoline

InChI

InChI=1S/C9H8BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5-6H,3-4H2

InChI Key

YQQLGLRTMLGKDQ-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound of formula II can be made as outlined in Scheme I and as specifically exemplified in Example 1. Referring to Scheme I, 2-(4-bromophenyl)ethylamine hydrobromide is reacted with ethyl formate in the presence of a base to make N-[2-(4-bromophenyl)ethyl]formamide. The fornamide is then treated with phosphorus pentoxide in polyphosphoric acid to cyclize, followed by treatment with hydrogen halide (e.g., HCl) gas to form the hydrohalide salt of 7-bromo-3,4-dihydroisoquinoline hydrohalide. The hydrohalide salt is then reduced to afford 7-bromo-1,2,3,4-tetrahydroisoquinoline. The reduced material is then nitrated by treatment with potassium nitrate in concentrated sulfuric acid and the appropriate fraction separated to yield 7-bromo6-nitro-1,2,3,4-tetrahydroisoquinoline. The nitrated material is then reacted with di-tert-butyl dicarbonate in the presence of a base to block the ring tetrahydroisoquinoline nitrogen, thereby affording 7-bromo-6-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester. The ester is then hydrogenated in the presence of palladium-on-calcium carbonate to form the corresponding 6-amino-3,4-dihydro-1H-isoquinoline-2-carboxylic acid ester. The amine is then reacted with 4'-trifluoromethylbiphenyl-2-carboxylic acid to form 6-[4'-trifluoromethylbiphenyl-2-carbonyl)amino]3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester. This product can then be deblocked conventionally to make compound II, 4'-trifluoromethylbiphenyl-2-carboxylic acid (1,2,3,4tetrahydroisoquinolin-6-yl)amide. ##STR6##
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